molecular formula C28H33N5OS B2446263 N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide CAS No. 2241214-52-6

N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide

Cat. No. B2446263
CAS RN: 2241214-52-6
M. Wt: 487.67
InChI Key: NTQATWVOANNJOA-UHFFFAOYSA-N
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Description

“N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide” is a chemical compound with the linear formula C28H33N5OS . It’s a complex molecule that contains several functional groups, including an indole, a thiazole, and a piperazine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The thiazole is a heterocyclic compound containing sulfur and nitrogen in the ring. The piperazine is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Cannabinoid Receptor Activity

Compounds including variants of N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide have been examined for potential activity on cannabinoid receptors. These compounds, identified in seizures by German customs authorities, were novel on the designer drug market and required extensive analytical characterization for structure elucidation. This research highlights the growing interest in novel compounds with potential cannabinoid receptor activity (Westphal et al., 2015).

Tuberculostatic Activity

A study investigated compounds structurally related to N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide for tuberculostatic activity. These compounds showed minimum inhibiting concentrations (MIC) within a specific range, indicating their potential use in treating tuberculosis (Foks et al., 2004).

Anticonvulsant Potential

Research on N'-{5-[(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-(4-substituted benzaldehyde)-semicarbazones, which are structurally similar to the target compound, demonstrated significant anticonvulsant potential. These compounds were evaluated using maximal electroshock seizure and subcutaneous pentylenetrtrazole models (Rajak et al., 2010).

Antimicrobial and Antilipase Activities

A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the target compound, revealed antimicrobial, antiurease, and antilipase activities. These findings indicate the broad spectrum of biological activities these compounds can exhibit (Başoğlu et al., 2013).

PET Imaging for Neuroinflammation

A novel PET agent, structurally related to the target compound, was synthesized for imaging the IRAK4 enzyme in neuroinflammation. This highlights the compound's potential application in neuroscientific research and imaging (Wang et al., 2018).

β-Secretase (BACE1) Inhibition

N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives, akin to the target compound, were synthesized and found to inhibit β-secretase (BACE1). This suggests potential applications in Alzheimer's disease research and treatment (Edraki et al., 2015).

HIV Treatment Potential

N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, structurally related to the target compound, were synthesized and evaluated for potential HIV treatment. The cell-cell fusion inhibitory activities of these compounds were assessed (Weng et al., 2011).

5-HT(1A) Agonists for Mood Disorders

1-[4-(indol-3-yl)butyl]-4-arylpiperazines, similar to the target compound, were developed as highly selective and potent 5-HT(1A) agonists. These compounds could be potential tools in studying mood disorders (Heinrich et al., 2004).

Synthetic Cannabinoid Identification

Research has also focused on identifying and characterizing synthetic cannabinoids structurally related to the target compound in illegal products. This highlights the importance of analytical methods in identifying novel psychoactive substances (Uchiyama et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Indole derivatives have a wide range of biological activities and have potential for further therapeutic development . Future research could focus on exploring the biological activity of this compound and developing new derivatives with improved properties .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure. This suggests that N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cell function.

Biochemical Pathways

Given the potential inhibitory effect on tubulin polymerization , it can be inferred that this compound may affect the microtubule dynamics and related cellular processes, such as cell division and intracellular transport.

Result of Action

Based on the potential inhibitory effect on tubulin polymerization , it can be inferred that this compound may induce cell apoptosis, arrest cells in the G2/M phase, and inhibit cell division.

properties

IUPAC Name

N-[1-(1H-indol-3-yl)hexan-2-yl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5OS/c1-2-3-9-22(18-21-19-29-25-13-8-7-12-24(21)25)31-27(34)26-20-30-28(35-26)33-16-14-32(15-17-33)23-10-5-4-6-11-23/h4-8,10-13,19-20,22,29H,2-3,9,14-18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQATWVOANNJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide

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